molecular formula C9H7BrO B1280032 2-(Bromomethyl)benzofuran CAS No. 41014-27-1

2-(Bromomethyl)benzofuran

Katalognummer B1280032
CAS-Nummer: 41014-27-1
Molekulargewicht: 211.05 g/mol
InChI-Schlüssel: ARJOJUQBOMFBDN-UHFFFAOYSA-N
Achtung: Nur für Forschungszwecke. Nicht für den menschlichen oder tierärztlichen Gebrauch.
Auf Lager
  • Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
  • Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Beschreibung

2-(Bromomethyl)benzofuran is a benzofuran derivative . Benzofuran is a heterocyclic compound found naturally in plants and can also be obtained through synthetic reactions . It has multiple physicochemical characteristics and versatile features, with a chemical structure composed of fused benzene and furan rings . Benzofuran derivatives are essential compounds that hold vital biological activities to design novel therapies with enhanced efficacy compared to conventional treatments .


Synthesis Analysis

Benzofuran derivatives can be synthesized using the core of benzofuran . A new series of benzofuran derivatives has been synthesized, and their structures were confirmed using 1 H-NMR, 13 C-NMR, elemental analysis, and IR .


Molecular Structure Analysis

The molecular structure of benzofuran is composed of fused benzene and furan rings . The molecular formula of 2-(Bromomethyl)benzof

Wissenschaftliche Forschungsanwendungen

Anti-Tumor Activity

Benzofuran compounds, including 2-(Bromomethyl)benzofuran, have been shown to have strong anti-tumor activities . For example, novel scaffold compounds of benzothiophene and benzofuran have been developed and utilized as anticancer agents .

Antibacterial Properties

Benzofuran derivatives have been found to exhibit antibacterial properties . This makes them potential candidates for the development of new antibacterial drugs.

Anti-Oxidative Effects

Benzofuran compounds have been shown to possess anti-oxidative activities . This suggests that they could be used in the treatment of diseases caused by oxidative stress.

Anti-Viral Applications

Some benzofuran compounds have been found to have anti-viral activities . For instance, a recently discovered novel macrocyclic benzofuran compound has anti-hepatitis C virus activity and is expected to be an effective therapeutic drug for hepatitis C disease .

Treatment of Neurodegenerative Conditions

Benzofuran exhibited potential effectiveness in chronic diseases such as neurodegenerative conditions . This suggests that benzofuran derivatives could be used in the development of treatments for these conditions.

Treatment of Dyslipidemia

Benzofuran has also shown potential effectiveness in treating dyslipidemia , a condition characterized by abnormal amounts of lipids in the blood.

Anti-Infective Properties

In acute infections, benzofuran revealed anti-infective properties against microorganisms like viruses, bacteria, and parasites . This suggests potential applications in the development of new anti-infective drugs.

Synthesis of Complex Benzofuran Derivatives

Novel methods for constructing benzofuran rings have been discovered in recent years . For example, a complex benzofuran derivative is constructed by a unique free radical cyclization cascade, which is an excellent method for the synthesis of a series of difficult-to-prepare polycyclic benzofuran compounds .

Eigenschaften

IUPAC Name

2-(bromomethyl)-1-benzofuran
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C9H7BrO/c10-6-8-5-7-3-1-2-4-9(7)11-8/h1-5H,6H2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ARJOJUQBOMFBDN-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC=C2C(=C1)C=C(O2)CBr
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C9H7BrO
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID80489632
Record name 2-(Bromomethyl)-1-benzofuran
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID80489632
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

211.05 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

2-(Bromomethyl)benzofuran

CAS RN

41014-27-1
Record name 2-(Bromomethyl)-1-benzofuran
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID80489632
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name 2-(bromomethyl)-1-benzofuran
Source European Chemicals Agency (ECHA)
URL https://echa.europa.eu/information-on-chemicals
Description The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness.
Explanation Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page.

Synthesis routes and methods I

Procedure details

To benzofuran-2-yl-methanol (4.3 g, 29.0 mmol, 1 eq., Example 140, Step 1), dichloromethane (200 mL) was added and the solution was cooled using an ice-ethanol bath. Then carbon tetrabromide (10.6 g, 31.9 mmol, 1.1 eq.) and 1,3-bis(diphenylphosphino)-propane (6.6 g, 16.0 mmol, 0.55 eq.) were added under argon, and the reaction was allowed to slowly warm to room temperature for 2.5 hours. After work-up and flash column chromatography, 2-bromomethyl-benzofuran was obtained in quantitative yield. 1H NMR (400 MHz, DMSO-d6) δ ppm 4.9 (s, 2 H) 7.0 (dd, J=5.3, 0.5 Hz, 1 H) 7.3 (dd, 1 H) 7.4 (m, 1 H) 7.6 (m, 2 H).
Quantity
4.3 g
Type
reactant
Reaction Step One
Quantity
200 mL
Type
solvent
Reaction Step One
Quantity
10.6 g
Type
reactant
Reaction Step Two
Quantity
6.6 g
Type
reactant
Reaction Step Two

Synthesis routes and methods II

Procedure details

36.40 g (139 mmol) of triphenylphosphine are added, all at once and with vigorous stirring, to a solution, cooled to 0° C., of 10.40 g (70 mmol) of 2-hydroxymethyl-benzo[b]furan and 46 g (139 mol) of CBr4 in 220 ml of ether. After stirring for 4 hours at 20° C., the precipitate formed is suctioned off and washed with Et2O; the filtrate is dried and concentrated, and the residue is then chromatographed on silica, eluting with a mixture of cyclohexane/CH2Cl2 =80/20, to yield the expected compound in the form of an oil.
Quantity
36.4 g
Type
reactant
Reaction Step One
Quantity
10.4 g
Type
reactant
Reaction Step Two
Name
Quantity
46 g
Type
reactant
Reaction Step Two
Name
Quantity
220 mL
Type
solvent
Reaction Step Two

Synthesis routes and methods III

Procedure details

A solution of benzofuran-2-ylmethanol (120 mg; 0.81 mmol) in anh. DCM (5 ml) was treated at rt with CBr4 (268 mg; 0.81 mmol), and with PPh3 (212 mg; 0.81 mmol). The resulting mixture was further stirred at rt, under nitrogen, for 17 h. Concentration to dryness under reduced pressure, and subsequent purification by FC (DCM) afforded 2-(bromomethyl)benzofuran as a yellow oil (128 mg; 75%) which was directly used for the next reaction.
Quantity
120 mg
Type
reactant
Reaction Step One
Name
Quantity
268 mg
Type
reactant
Reaction Step One
Name
Quantity
5 mL
Type
solvent
Reaction Step One
Name
Quantity
212 mg
Type
reactant
Reaction Step Two

Synthesis routes and methods IV

Procedure details

Quantity
Extracted from reaction SMILES
Type
reactant
Reaction Step One
Quantity
Extracted from reaction SMILES
Type
reactant
Reaction Step One
Quantity
Extracted from reaction SMILES
Type
reactant
Reaction Step One
Quantity
Extracted from reaction SMILES
Type
reactant
Reaction Step One

Synthesis routes and methods V

Procedure details

A suspension of 2-methylbenzofuran (0.708 g) and N-bromosuccinimide (0.963 g) in carbon tetrachloride (10 ml) was heated at reflux temperature for 2.5 hours. To the mixture was added 2,2'-azobis(isobutyronitrile) (0.1 g) and heated at the same temperature for additional 1 hour. The reaction mixture was allowed to cool to room temperature. The resultant precipitates were filtered off by suction. The filtrate was concentrated in vacuo to give 2-bromomethylbenzofuran (1.16 g), which was used in a following reaction step without further purification.
Quantity
0.708 g
Type
reactant
Reaction Step One
Quantity
0.963 g
Type
reactant
Reaction Step One
Quantity
10 mL
Type
solvent
Reaction Step One
Quantity
0.1 g
Type
reactant
Reaction Step Two

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
2-(Bromomethyl)benzofuran
Reactant of Route 2
Reactant of Route 2
2-(Bromomethyl)benzofuran
Reactant of Route 3
Reactant of Route 3
2-(Bromomethyl)benzofuran
Reactant of Route 4
2-(Bromomethyl)benzofuran
Reactant of Route 5
2-(Bromomethyl)benzofuran
Reactant of Route 6
2-(Bromomethyl)benzofuran

Citations

For This Compound
15
Citations
E Bellur, P Langer - The Journal of Organic Chemistry, 2005 - ACS Publications
A variety of furan-2-ylacetates have been prepared by dehydrogenation of monocyclic 2-alkylidenetetrahydrofurans, which are readily available by cyclizations of open-chained 1,3-…
Number of citations: 14 pubs.acs.org
CP Owen, PJ Nicholls, HJ Smith… - Journal of pharmacy …, 1999 - academic.oup.com
… The mixture was stirred at room temperature for 10min and then 2-bromomethylbenzofuran (21) (1g, 0Á0047mol) was added and stirring continued at room temperature for a further 24h…
Number of citations: 13 academic.oup.com
X Zha, D Lamba, L Zhang, Y Lou, C Xu… - Journal of Medicinal …, 2016 - ACS Publications
Twenty-six new tacrine–benzofuran hybrids were designed, synthesized, and evaluated in vitro on key molecular targets for Alzheimer’s disease. Most hybrids exhibited good inhibitory …
Number of citations: 131 pubs.acs.org
X Zhae, D Lamba, L Zhang, Y Lou, C Xu, D Kang… - Med. Chem, 2016 - iris.unito.it
Twenty-six new tacrine-benzofuran hybrids were designed, synthesized and evaluated in vitro on key molecular targets for Alzheimer’s disease. Most hybrids exhibited good inhibitory …
Number of citations: 1 iris.unito.it
KV Balakin, R Filosa, SN Lavrenov… - Russian Chemical …, 2018 - iopscience.iop.org
The present review is concerned with the synthesis and structure–activity relationship studies of Arbidol and its structural analogues. The latter are roughly divided into several unequal …
Number of citations: 14 iopscience.iop.org
JH Musser, DM Kubrak, J Chang… - Journal of medicinal …, 1987 - ACS Publications
A series of novel benzoheterocyclic [(methoxyphenyl) amino] oxoalkanoic acid esters has been prepared. These compounds were tested as inhibitors of rat polymorphonuclear …
Number of citations: 39 pubs.acs.org
AR Deshpande - 1991 - lib.unipune.ac.in
… On this background 2-bromomethyl benzofuran 23 was then treated with activated magnesium using 1,2-dibromoethane. The Grignard reagent thus obtained was then treated with …
Number of citations: 2 lib.unipune.ac.in
EC Cherney, L Zhang, J Lo, T Huynh… - Journal of Medicinal …, 2022 - ACS Publications
The identification of agonists of the stimulator of interferon genes (STING) pathway has been an area of intense research due to their potential to enhance innate immune response and …
Number of citations: 16 pubs.acs.org
JS Sawyer, RF Baldwin, LE Rinkema… - Journal of medicinal …, 1992 - ACS Publications
This report describes the development of a series of highly potent quinoline-based leukotriene D4 (LTD4) receptor antagonists containing an N-benzyl-substituted phenyltetrazole …
Number of citations: 6 pubs.acs.org
K Matsumura, M Ono, A Kitada… - Journal of medicinal …, 2015 - ACS Publications
In order to explore novel tau-imaging agents that can selectively detect neurofibrillary tangles in Alzheimer’s disease (AD) brains, we designed and synthesized a series of heterocyclic …
Number of citations: 40 pubs.acs.org

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.